Picolinoylglycine
CAS No.: 5616-29-5
Cat. No.: VC6297326
Molecular Formula: C8H8N2O3
Molecular Weight: 180.163
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5616-29-5 |
|---|---|
| Molecular Formula | C8H8N2O3 |
| Molecular Weight | 180.163 |
| IUPAC Name | 2-(pyridine-2-carbonylamino)acetic acid |
| Standard InChI | InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-3-1-2-4-9-6/h1-4H,5H2,(H,10,13)(H,11,12) |
| Standard InChI Key | MNYZGNSHBPLAFN-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C(=O)NCC(=O)O |
Introduction
Structural and Chemical Characteristics of Picolinoylglycine
Molecular Architecture
Picolinoylglycine (C₈H₈N₂O₃) features a glycine residue acylated at the nitrogen atom by a pyridine-2-carbonyl group. Its SMILES notation, C1=CC=NC(=C1)C(=O)NCC(=O)O, delineates the pyridine ring conjugated to a carbonyl-linked glycine moiety . The InChI string (InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-3-1-2-4-9-6/h1-4H,5H2,(H,10,13)(H,11,12)) further specifies stereochemical and tautomeric details, confirming its planar structure with hydrogen-bonding sites at the carboxylic acid and amide groups .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₃ | |
| Molecular Weight | 180.16 g/mol | |
| Exact Mass | 180.0535 Da | |
| Predicted CCS (Ų) [M+H]+ | 136.8 | |
| pKa | Moderately basic |
Spectral and Collision Cross-Section Data
Collision cross-section (CCS) predictions via mass spectrometry highlight its adduct-specific behavior. For instance, the [M+H]+ ion exhibits a CCS of 136.8 Ų, while sodiated ([M+Na]+) and ammoniated ([M+NH₄]+) forms show higher values (146.9 and 143.0 Ų, respectively) . These metrics aid in its identification in complex biological matrices.
Synthesis and Analytical Detection
Analytical Profiling Techniques
Non-targeted ultra-high-performance liquid chromatography–tandem mass spectroscopy (UPLC-MS/MS) has been pivotal in detecting picolinoylglycine in biological samples. As demonstrated in retinopathy of prematurity (ROP) studies, plasma metabolites are extracted via protein precipitation with methanol, partitioned into fractions, and analyzed using reverse-phase and hydrophilic interaction liquid chromatography (HILIC) modes . Statistical workflows involving log transformation, imputation of missing values, and paired t-tests enhance metabolite identification robustness .
Biological Relevance and Research Findings
Association with Retinopathy of Prematurity
A 2022 multicenter case-control study employing UPLC-MS/MS and machine learning identified picolinoylglycine among metabolites perturbed in ROP pathogenesis . While the study prioritized pathways like oxidative stress and lipid metabolism, the inclusion of this compound in differential analysis underscores its potential biomarker utility. Fold-change comparisons between ROP and control groups, adjusted for covariates, revealed subtle but statistically significant alterations (0.05 < P < 0.10) .
Challenges and Future Directions
Current limitations include the absence of quantitative assays for picolinoylglycine and unclear mechanistic links to disease. Future studies should:
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Develop stable isotope-labeled standards for precise quantification.
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Explore its enzymatic synthesis and degradation pathways.
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Validate its biomarker potential in longitudinal cohorts.
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